![molecular formula C12H22O11 B1212831 Galactinol CAS No. 3687-64-7](/img/structure/B1212831.png)
Galactinol
Overview
Description
Galactinol is an important molecule in plant defense and a galactosyl donor to generate raffinose, stachyose, verbascose, and larger raffinose family oligosaccharides (RFOs) . It is synthesized from myo-inositol and UDP-galactose .
Synthesis Analysis
Galactinol synthase (GolS) catalyzes the first and rate-limiting step in the synthesis of RFOs . The GolS gene family has been identified in various plants, including citrus and potato, and their expression is induced under stress conditions .
Molecular Structure Analysis
The molecular formula of Galactinol is C12H22O11 . It has 11 defined stereocenters and an average mass of 342.297 Da .
Chemical Reactions Analysis
Galactinol is involved in the biosynthesis of RFOs. The galactinol pathway assumes a fundamental role in the biosynthesis of RFOs .
Physical And Chemical Properties Analysis
Galactinol has a density of 1.8±0.1 g/cm³, a boiling point of 609.9±55.0 °C at 760 mmHg, and a flash point of 322.7±31.5 °C . It has 11 H bond acceptors, 9 H bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Enhancing Cold Tolerance in Tomatoes
Galactinol has been shown to improve the cold tolerance of tomato plants. The application of galactinol leads to the transcription of defense-related genes as a sugar signal under cold stress. Specifically, the SlGolS1 and SlGolS4 genes in tomatoes respond to cold stress, with SlGolS1 stems treated for 12 hours and SlGolS4 stems treated for 24 hours showing significant responses .
Improving Heat Tolerance in Tomatoes
Similar to its effect on cold stress, galactinol also enhances the heat tolerance of tomato plants. The expression levels of SlGolS1 , SlGolS2 , and SlGolS3 increase in leaves, roots, and stems under heat stress. This suggests that different members of the SlGolS family play distinct roles in conferring heat tolerance .
Role in Raffinose Family Oligosaccharide (RFO) Biosynthesis
Galactinol serves as a key substrate in the biosynthesis pathways of RFOs. It acts as a galactosyl donor, which is crucial for the formation of RFOs that are essential for plant tolerance to abiotic stress .
Regulation of Gene Expression Under Stress
The application of galactinol affects the expression levels of genes related to RFO biosynthesis and breakdown. It regulates the expression of SlRS , SlSTS , and SlAGAL under cold and heat stresses, indicating its role as a sugar signal in gene regulation .
Enhancement of E. coli Cold Tolerance
When expressed in E. coli cells, the SlGolS2 and SlGolS4 genes from tomatoes enhance the bacteria’s tolerance to cold. This demonstrates the potential of galactinol in biotechnological applications to improve cold tolerance in other organisms .
Enhancement of E. coli Heat Tolerance
In addition to cold tolerance, the SlGolS1 and SlGolS3 genes improve the heat tolerance of E. coli when expressed in these cells. This suggests that galactinol could be used to engineer heat tolerance in various organisms through genetic modification .
Potential in Stress-Related Molecular Networks
Plants improve their tolerance to various stresses by regulating complex molecular networks. Galactinol’s role in these networks could be significant, as it is involved in the accumulation of osmolytes and antioxidants and the expression of stress-related genes .
Application in Horticultural Science
The findings from the research on galactinol have implications for horticultural science, particularly in enhancing the stress tolerance of crops. This could lead to the development of more resilient plant varieties that can withstand extreme temperature fluctuations .
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMRQDBPZKXKG-ZNVDUFQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958068 | |
Record name | Galactinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galactinol | |
CAS RN |
3687-64-7 | |
Record name | Galactinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galactinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-α-D-galactopyranosyl-D-myo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALACTINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZE56L8UKR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is galactinol and what is its basic function in plants?
A1: Galactinol is a sugar molecule, specifically a galactosyl donor, found in plants. It plays a crucial role in the biosynthesis of raffinose family oligosaccharides (RFOs) [, , ]. These RFOs are thought to function as osmoprotectants, helping plants tolerate abiotic stresses like drought, salinity, and cold [, , , , ].
Q2: How is galactinol synthesized in plants?
A2: Galactinol is synthesized from UDP-galactose and myo-inositol in a reaction catalyzed by the enzyme galactinol synthase (GolS) [, , , , ]. This enzymatic reaction represents the first committed step in the biosynthesis of RFOs [].
Q3: Are there different types of galactinol synthase enzymes in plants?
A3: Yes, plants often possess multiple genes encoding different isoforms of GolS [, , , ]. For example, in Arabidopsis, there are seven GolS genes with varying expression patterns in response to different stresses []. This suggests specialized roles for different GolS isoforms in tailoring RFO accumulation to specific environmental challenges.
Q4: What factors influence the activity of galactinol synthase?
A4: Galactinol synthase activity can be influenced by various factors, including substrate availability (myo-inositol and UDP-galactose), presence of metal ions (Mn2+ enhances activity, while certain others like Co2+, Zn2+, Cu2+, and Fe3+ are inhibitory) []. Additionally, some sugars like UMP, UDP, UTP, and nucleotides like AMP, ADP, ATP can also have inhibitory effects on its activity [].
Q5: How does the availability of myo-inositol affect RFO accumulation?
A5: Research suggests that myo-inositol availability can be a key factor controlling RFO accumulation, even more so than GolS activity alone []. For instance, in pea lines with varying RFO content, a strong correlation was observed between myo-inositol and RFO levels []. This highlights the importance of substrate availability in regulating the RFO pathway.
Q6: How does drought stress affect galactinol and RFOs in plants?
A6: Drought stress often leads to the upregulation of GolS genes and a subsequent increase in galactinol and raffinose levels in leaves [, , ]. This accumulation is thought to contribute to drought tolerance by acting as osmoprotectants, protecting cellular structures from dehydration damage [].
Q7: Beyond drought, are there other stresses where galactinol and RFOs play a protective role?
A7: Yes, both galactinol and raffinose have been implicated in plant responses to various stresses, including salinity, cold, and oxidative stress [, , , , , ]. The accumulation of these compounds under stress suggests a broad role in stress tolerance mechanisms.
Q8: Is there evidence that galactinol itself has a role in stress signaling?
A8: Some studies suggest that galactinol might act as a signaling molecule in stress responses. For instance, exogenous application of galactinol to plants has been shown to enhance resistance against pathogens and improve tolerance to drought and salt stress [, ].
Q9: How does galactinol contribute to seed desiccation tolerance?
A9: Galactinol, along with RFOs, accumulates significantly during seed development and plays a crucial role in desiccation tolerance [, , ]. This accumulation is thought to protect cellular structures from damage caused by dehydration during seed maturation and storage [].
Q10: What happens to galactinol and RFOs during seed germination?
A10: During seed germination, RFOs, including galactinol, are rapidly hydrolyzed [, ]. This process is believed to be important for providing energy and carbon skeletons for the developing seedling [].
Q11: What enzymes are involved in the breakdown of RFOs during germination?
A11: α-Galactosidases are thought to be the primary enzymes responsible for hydrolyzing RFOs during germination [, ]. These enzymes break down the complex RFOs into simpler sugars, releasing energy and building blocks for seedling growth.
Q12: Are there any examples of manipulating the galactinol pathway to improve stress tolerance in crops?
A12: Yes, several studies have shown that overexpressing GolS genes in plants like Arabidopsis, rice, and tomato can lead to increased galactinol and raffinose accumulation, enhancing their tolerance to stresses like drought, cold, and oxidative stress [, , , ].
Q13: How does galactinol interact with other metabolic pathways in plants?
A13: The galactinol pathway interacts with other carbohydrate metabolic pathways, such as the biosynthesis of galactosyl cyclitols [, ]. For example, in some plants, galactinol can donate galactosyl units to D-pinitol, leading to the formation of galactosyl pinitols [, ]. These interactions highlight the complexity of carbohydrate metabolism and its role in plant stress responses.
Q14: Are there any known negative consequences of manipulating the galactinol pathway in plants?
A14: While increasing galactinol and RFOs can enhance stress tolerance, some studies suggest potential trade-offs. For instance, constitutive overexpression of ZmAGA1, an enzyme involved in RFO hydrolysis, in Arabidopsis, enhanced seed germination under stress but reduced seed aging tolerance []. This suggests a balance must be maintained in RFO levels for optimal plant performance under various conditions.
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